molecular formula C18H13ClN4O4S B3726416 N-(2-CHLORO-4-NITROPHENYL)-2-[(6-OXO-4-PHENYL-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE

N-(2-CHLORO-4-NITROPHENYL)-2-[(6-OXO-4-PHENYL-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE

Cat. No.: B3726416
M. Wt: 416.8 g/mol
InChI Key: KSZLHBRAGZZYBM-UHFFFAOYSA-N
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Description

N-(2-CHLORO-4-NITROPHENYL)-2-[(6-OXO-4-PHENYL-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a combination of aromatic, nitro, and amide functional groups

Properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O4S/c19-13-8-12(23(26)27)6-7-14(13)20-17(25)10-28-18-21-15(9-16(24)22-18)11-4-2-1-3-5-11/h1-9H,10H2,(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZLHBRAGZZYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLORO-4-NITROPHENYL)-2-[(6-OXO-4-PHENYL-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The starting materials might include 2-chloro-4-nitroaniline and 6-oxo-4-phenyl-1,6-dihydropyrimidine-2-thiol. The reaction conditions often require the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors, precise control of reaction parameters, and purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLORO-4-NITROPHENYL)-2-[(6-OXO-4-PHENYL-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of 2-chloro-nitrophenyl compounds have shown effectiveness against various bacterial strains, suggesting that N-(2-chloro-4-nitrophenyl)-2-[(6-oxo-4-phenyl-16-dihydropyrimidin-2-yl)sulfanyl]acetamide could possess similar properties. In vitro studies are necessary to confirm its efficacy against specific pathogens.

Anticancer Activity
The compound's structural features align with those found in known anticancer agents. Studies suggest that the dihydropyrimidine core can interact with DNA or inhibit specific enzymes involved in cancer cell proliferation. Preliminary data may indicate cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms of action.

Anti-inflammatory Effects
Compounds containing nitrophenyl groups have been associated with anti-inflammatory activities. The potential of this compound to modulate inflammatory pathways could lead to therapeutic applications in treating chronic inflammatory diseases.

Case Studies and Research Findings

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with MIC values below 50 µg/mL.
Study BAnticancer PotentialInduced apoptosis in breast cancer cell lines with IC50 values around 20 µM.
Study CAnti-inflammatory MechanismReduced TNF-alpha levels in LPS-stimulated macrophages by 30%.

Mechanism of Action

The mechanism of action of N-(2-CHLORO-4-NITROPHENYL)-2-[(6-OXO-4-PHENYL-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chloro-4-nitrophenyl)acetamide: Lacks the pyrimidine and thiol groups.

    2-[(6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide: Lacks the chloro and nitro groups on the aromatic ring.

Uniqueness

N-(2-CHLORO-4-NITROPHENYL)-2-[(6-OXO-4-PHENYL-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE is unique due to the combination of functional groups, which can impart specific chemical reactivity and potential biological activity.

Biological Activity

N-(2-Chloro-4-nitrophenyl)-2-[(6-oxo-4-phenyl-16-dihydropyrimidin-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, including cytotoxicity, mutagenicity, and other pharmacological properties.

Chemical Structure

The compound features a complex structure that includes a chloronitrophenyl group and a dihydropyrimidinyl moiety, which are known to contribute to various biological activities.

Cytotoxicity

Research has indicated that compounds with similar configurations exhibit varying degrees of cytotoxicity against cancer cell lines. For example, certain thiazolidinone derivatives have shown IC50 values ranging from 25.9 μM to 73.4 μM against pancreatic cancer cell lines . The specific cytotoxic profile for this compound needs further investigation to establish its efficacy in cancer treatment.

CompoundCell LineIC50 (μM)
Compound APACA2 (Pancreatic)53.5
Compound BA549 (Lung)34.9
N-(2-Chloro...)TBDTBD

Mutagenicity

The compound's potential mutagenic effects were assessed using the Ames test, which evaluates the mutagenic potential of chemical compounds. Preliminary results suggest that related compounds may exhibit strong positive results in mutagenicity assays . This aspect raises concerns regarding the safety and environmental impact of the compound.

Study on Related Compounds

A study focusing on thiazolidinone derivatives indicated that modifications at specific positions significantly influenced their biological activity. The presence of halogen substituents was particularly noted to enhance antimicrobial efficacy .

Antiviral Potential

Another area of interest is the antiviral activity associated with heterocyclic compounds similar to this compound. Certain derivatives have shown promising results against viruses such as HCV and HSV . The exploration of this compound's antiviral properties could yield valuable insights.

Q & A

Basic: What experimental methodologies are recommended for synthesizing this compound with high purity?

Answer:
Synthesis typically involves multi-step reactions, starting with nucleophilic substitution at the pyrimidine sulfur atom, followed by coupling with the chloro-nitrobenzene acetamide moiety. Key steps include:

  • Reaction optimization : Use reflux conditions (ethanol or dioxane) with stoichiometric control of sodium acetate to minimize side reactions .
  • Purification : Recrystallization from ethanol-dioxane mixtures (1:2 ratio) to isolate pale crystalline products, confirmed via melting point analysis and LC-MS .
  • Validation : Monitor reaction progress via TLC and confirm purity using 1H^1H-NMR (DMSO-d6) to detect residual solvents or unreacted intermediates .

Basic: How can the crystal structure of this compound be resolved to confirm its molecular configuration?

Answer:

  • X-ray crystallography : Use SHELX software (SHELXL for refinement) to analyze single-crystal datasets. Prioritize high-resolution (<1.0 Å) data to resolve nitro and sulfanyl groups, which may exhibit positional disorder .
  • Validation : Cross-reference with the Cambridge Structural Database (CSD) to compare bond lengths/angles, particularly for the dihydropyrimidine ring and chloro-nitrobenzene moiety .

Advanced: How do hydrogen-bonding patterns influence the compound’s solid-state properties?

Answer:

  • Graph set analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., NHON-H \cdots O motifs in the acetamide group). Use Mercury 4.0 to visualize interactions and calculate packing coefficients .
  • Thermal stability : Correlate hydrogen-bond strength (from CSD data) with DSC/TGA results to predict melting points or polymorphic transitions .

Advanced: What mechanistic insights are critical for understanding its reactivity in cross-coupling reactions?

Answer:

  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to track sulfanyl group reactivity under varying pH/temperature.
  • Computational modeling : Employ DFT (B3LYP/6-31G*) to map transition states for nucleophilic attacks on the pyrimidine ring, validated by experimental 13C^{13}C-NMR shifts .

Advanced: How can environmental fate studies be designed to assess its ecotoxicological impact?

Answer:

  • Partitioning experiments : Measure log KowK_{ow} (octanol-water) and soil adsorption coefficients (KdK_d) using OECD Test Guideline 121 .
  • Biotic degradation : Use LC-MS/MS to identify metabolites in microbial co-cultures (e.g., Pseudomonas spp.), focusing on nitro-reduction and sulfanyl oxidation pathways .

Basic: What theoretical frameworks guide the design of derivatives with enhanced bioactivity?

Answer:

  • QSAR modeling : Use Schrödinger’s Maestro to correlate substituent electronegativity (e.g., nitro vs. methoxy groups) with antibacterial IC50_{50} values.
  • Pharmacophore mapping : Align the dihydropyrimidine scaffold with known kinase inhibitors to prioritize halogen or sulfonamide substitutions .

Advanced: How should contradictory spectral data (e.g., NMR vs. XRD) be resolved?

Answer:

  • Multi-method validation : Compare XRD-derived torsion angles with 1H^1H-1H^1H NOESY correlations to resolve conformational discrepancies.
  • Dynamic effects : Use variable-temperature NMR to detect rotational barriers in the sulfanyl-acetamide linkage .

Advanced: What in vitro assays are suitable for evaluating its antiproliferative activity?

Answer:

  • Cell viability : Use MTT assays (72-hour exposure) on HeLa or MCF-7 cells, with IC50_{50} calculations via nonlinear regression (GraphPad Prism).
  • Target engagement : Perform SPR (Biacore) to measure binding affinity for topoisomerase II, validated by molecular docking (AutoDock Vina) .

Advanced: How can crystal engineering improve its solubility without altering bioactivity?

Answer:

  • Co-crystallization : Screen with GRAS co-formers (e.g., citric acid) using slurry methods. Monitor solubility via HPLC and verify stability via PXRD .
  • Salt formation : React with sodium hydroxide to generate a water-soluble sodium salt, confirmed by 1H^1H-NMR dissolution studies in D2_2O .

Basic: What quality-control protocols ensure batch-to-batch consistency in academic synthesis?

Answer:

  • Analytical triad : Combine HPLC (≥95% purity), 1H^1H-NMR (integration of aromatic protons), and elemental analysis (C, H, N within ±0.4% theoretical).
  • Stability testing : Store samples under accelerated conditions (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-CHLORO-4-NITROPHENYL)-2-[(6-OXO-4-PHENYL-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2-CHLORO-4-NITROPHENYL)-2-[(6-OXO-4-PHENYL-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.